N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3,4-difluorobenzamide
Description
Properties
IUPAC Name |
N-[(6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-3,4-difluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F2N5O2/c1-2-24-14-6-5-12-19-20-13(22(12)21-14)8-18-15(23)9-3-4-10(16)11(17)7-9/h3-7H,2,8H2,1H3,(H,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRRTZHVYLOKHFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NN2C(=NN=C2CNC(=O)C3=CC(=C(C=C3)F)F)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F2N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common synthetic route includes the cyclization of appropriate hydrazine derivatives with ethyl orthoformate to form the triazolopyridazine ring .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of automated reactors and continuous flow systems to streamline the process and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3,4-difluorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, potentially altering the compound’s activity.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluorobenzamide moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3,4-difluorobenzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological targets, particularly enzymes involved in cancer progression.
Mechanism of Action
The compound exerts its effects primarily by inhibiting the activity of specific kinases, such as c-Met and Pim-1 . These kinases play crucial roles in cell signaling pathways that regulate cell proliferation, survival, and migration. By inhibiting these kinases, the compound can induce cell cycle arrest and apoptosis in cancer cells . The molecular targets and pathways involved include the PI3K/AKT/mTOR pathway, which is critical for cell survival and growth .
Comparison with Similar Compounds
Key Observations:
Position 6 Substitution :
- Ethoxy vs. Methyl () : Ethoxy may confer greater metabolic stability compared to methyl, as ethers are less prone to oxidative degradation. However, methyl-substituted analogs exhibit antimicrobial activity, suggesting that smaller substituents may favor target binding in certain contexts .
- Ethoxy vs. Hydroxy/Chloro () : Chloro and hydroxy analogs demonstrate cytotoxicity, but ethoxy’s larger size and lipophilicity might reduce off-target effects while maintaining cell permeability .
- Benzamide Substituents: 3,4-Difluoro vs. Non-Fluorinated (): Fluorination enhances electronegativity and may improve binding to hydrophobic pockets in target proteins. Non-fluorinated benzamides in showed moderate activity, whereas difluoro substitution could optimize potency .
Activity Shifts :
Toxicity and Selectivity
- Cytotoxicity : Chloro-substituted Compound 24 () showed potent cytotoxicity (IC50: ~1.2 μg/mL), but ethoxy’s reduced electrophilicity might lower reactivity with cellular nucleophiles, improving safety .
- Toxicity of Triazolo Cores : Neutral triazolo derivatives, such as TATOT (), demonstrate low toxicity, supporting the scaffold’s suitability for drug development .
Biological Activity
N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3,4-difluorobenzamide is an organic compound that has garnered attention due to its potential biological activities. This article explores the compound's structure, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 373.34 g/mol. The compound features a triazole ring fused with a pyridazine moiety and a difluorobenzamide structure, which is significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C17H16F2N6O |
| Molecular Weight | 373.34 g/mol |
| Structural Features | Triazole, Pyridazine, Difluorobenzamide |
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, related triazole compounds have been shown to inhibit the proliferation of cancer cells through mechanisms involving the disruption of cell division pathways and apoptosis induction .
Case Study: Antiproliferative Assays
A study evaluating the biological activity of related triazole derivatives demonstrated that certain compounds exhibited IC50 values in the low micromolar range against breast cancer (MCF-7) and colon cancer (HCT-116) cell lines. For example:
- Compound A: IC50 = 24 nM (HCT-116)
- Compound B: IC50 = 43.4 μM (MCF-7)
These findings suggest that this compound may similarly affect cancer cell viability .
The proposed mechanism of action for this compound involves:
- Inhibition of Specific Proteins : The compound may interact with proteins involved in cell cycle regulation.
- Induction of Apoptosis : It could promote programmed cell death in malignant cells.
- Targeting Signaling Pathways : Similar compounds have been shown to affect pathways such as PI3K/Akt and MAPK which are crucial for cell survival and proliferation .
Pharmacological Profile
This compound belongs to a class of triazole-containing compounds known for their diverse pharmacological activities:
- Antimicrobial : Exhibits activity against various bacterial strains.
- Anti-inflammatory : Potentially reduces inflammation through inhibition of pro-inflammatory cytokines.
- Analgesic : May provide pain relief through central nervous system pathways.
Q & A
Basic Research Questions
Q. What are the critical challenges in synthesizing N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3,4-difluorobenzamide, and how can reaction conditions be optimized?
- Answer : Synthesis requires multi-step protocols, including cyclization of pyridazine precursors, ethoxy group introduction, and benzamide coupling. Key challenges include controlling regioselectivity during triazole ring formation and minimizing side reactions (e.g., hydrolysis of the ethoxy group). Reaction optimization involves:
- Solvent selection : Polar aprotic solvents (DMF, acetonitrile) improve solubility of intermediates .
- Temperature control : Lower temperatures (0–5°C) during amide coupling reduce racemization .
- Catalysts : Triethylamine or DMAP enhances coupling efficiency .
- Yield monitoring : Use TLC or HPLC to track intermediates (e.g., Rf = 0.3 in ethyl acetate/hexane 1:1) .
Q. Which spectroscopic and chromatographic methods are most reliable for confirming the structure and purity of this compound?
- Answer :
- 1H/13C NMR : Confirm substituent positions (e.g., ethoxy protons at δ 1.3–1.5 ppm, difluorophenyl protons at δ 7.2–7.8 ppm) .
- HRMS : Verify molecular ion peak (e.g., [M+H]+ m/z = 403.12) .
- HPLC : Assess purity (>95%) using a C18 column (acetonitrile/water gradient, retention time ~8.2 min) .
- Elemental analysis : Validate C, H, N content (e.g., C: 58.2%, H: 4.1%, N: 17.3%) .
Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?
- Answer :
- Enzyme inhibition : Screen against kinases (e.g., EGFR, JAK2) using fluorescence-based assays (IC50 determination) .
- Cytotoxicity : MTT assay in cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves .
- Solubility testing : Use shake-flask method in PBS (pH 7.4) to guide formulation studies .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for triazolo-pyridazine derivatives?
- Answer : Contradictions often arise from assay variability (e.g., cell line heterogeneity, enzyme isoforms). Mitigation strategies include:
- Standardized protocols : Adopt CLSI guidelines for cytotoxicity assays .
- Orthogonal assays : Validate kinase inhibition via Western blot (phosphorylation status) alongside enzymatic assays .
- Meta-analysis : Compare data across studies using tools like RevMan to identify confounding variables (e.g., solvent DMSO concentration) .
Q. What computational approaches are effective for predicting the binding mode of this compound to biological targets?
- Answer :
- Molecular docking : Use AutoDock Vina with crystal structures (PDB: 3LD6 for fungal targets; 1M17 for kinases). Key interactions:
- Triazole nitrogen with catalytic lysine (e.g., K295 in EGFR) .
- Difluorophenyl group in hydrophobic pockets .
- MD simulations : GROMACS to assess stability of ligand-target complexes (RMSD < 2 Å over 100 ns) .
- QSAR models : Corrogate substituent effects (e.g., ethoxy vs. methoxy) on IC50 .
Q. What strategies optimize the pharmacokinetic profile of this compound in preclinical studies?
- Answer :
- Prodrug design : Mask polar groups (e.g., benzamide) with ester linkages to enhance oral bioavailability .
- Metabolic stability : Incubate with liver microsomes (human/rat) to identify CYP450-mediated degradation hotspots .
- Plasma protein binding : Use equilibrium dialysis to measure unbound fraction (fu > 5% for efficacy) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
